Helianorphin-19 was developed as part of a series of cyclic peptides that incorporate sequences from dynorphins, particularly dynorphin A (1–13). It was synthesized to explore its pharmacological properties and to assess its efficacy as an analgesic agent. The design and synthesis were based on existing knowledge of cyclic peptide structures and their interactions with opioid receptors .
Helianorphin-19 belongs to the class of cyclic peptides known for their structural stability and biological activity. It is classified as a kappa-opioid receptor agonist, making it part of the broader category of opioid peptides that are utilized for their analgesic properties.
The synthesis of Helianorphin-19 employs solid-phase peptide synthesis (SPPS) techniques, particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of complex peptide structures.
Helianorphin-19 features a cyclic structure that enhances its stability and receptor binding affinity. The specific sequence includes key residues that contribute to its activity at the kappa-opioid receptor.
The molecular formula and mass spectrometry data confirm its structure:
Helianorphin-19 participates in several key reactions during its synthesis:
The reaction conditions are carefully controlled to minimize side reactions and maximize yield. Analytical techniques such as HPLC and mass spectrometry are employed to monitor reaction progress and purity .
Helianorphin-19 exerts its analgesic effects primarily through selective activation of the kappa-opioid receptor. This mechanism involves:
In pharmacological evaluations, Helianorphin-19 demonstrated an EC50 value of approximately M, indicating potent activity at low concentrations .
Helianorphin-19 is characterized by:
Key chemical properties include:
Helianorphin-19 has potential applications in:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4